molecular formula C16H12N2O4S B2729556 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-methoxybenzamide CAS No. 892854-60-3

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-methoxybenzamide

Cat. No.: B2729556
CAS No.: 892854-60-3
M. Wt: 328.34
InChI Key: QWHKLEVWKOEDJD-UHFFFAOYSA-N
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Description

This compound features a tricyclic scaffold with heteroatoms (2 oxygen, 1 sulfur, 1 nitrogen) and a 3-methoxybenzamide substituent. The tricyclic core, 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraene, is a rigid, fused-ring system that likely confers structural stability and influences binding interactions in biological systems. The 3-methoxy group on the benzamide moiety may enhance solubility or modulate electronic properties.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-20-10-4-2-3-9(5-10)15(19)18-16-17-11-6-12-13(22-8-21-12)7-14(11)23-16/h2-7H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHKLEVWKOEDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-methoxybenzamide typically involves the reaction of [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine with 3-methoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in heteroatom composition, substituents, and pharmacological relevance:

Compound Molecular Formula Molecular Weight Key Structural Features Biological/Functional Notes Reference
N-{4,6-dioxa-10-thia-12-azatricyclo[...]tetraen-11-yl}-3-methoxybenzamide (Target) C₁₆H₁₂N₂O₄S 328.34 3-methoxybenzamide; tricyclic core with O, S, N Unknown biological activity; structural focus -
N-{4,6-dioxa-10-thia-12-azatricyclo[...]tetraen-11-yl}-4-methoxybenzamide C₁₆H₁₂N₂O₄S 328.34 4-methoxybenzamide (para-substitution) Commercial availability; research use only
N-Acyl-4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-enes Variable Variable Pentacyclic core with N; chloropyridinyl substituents 11β-HSD1 inhibitors; moderate to high yields
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene C₂₀H₁₄N₆O 354.37 Hexaazatricyclic system; 4-methoxyphenyl and phenyl groups Structurally characterized via X-ray (R = 0.041)
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[...]tetraen-11-yl}-3-(phenylsulfanyl)propanamide C₂₃H₂₆N₄O₃S₂ 494.61 3-(phenylsulfanyl)propanamide; dimethylaminopropyl chain Enhanced lipophilicity; potential CNS targeting
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 C₁₇H₁₄N₂O₃S₂ 370.43 Tetracyclic system with dithia-aza core; 3-methoxy-4-hydroxyphenyl Improved solubility due to hydroxyl group

Key Observations :

Substituent Positional Effects: The 4-methoxybenzamide analog () shares the same molecular formula as the target compound but differs in substituent position (para vs. meta). The 3-methoxy-4-hydroxyphenyl derivative () introduces a hydroxyl group, enhancing hydrogen-bonding capacity and aqueous solubility compared to the target compound’s purely methoxy-substituted benzamide .

Heteroatom Composition :

  • The hexaazatricyclic compound () replaces sulfur and oxygen with additional nitrogen atoms, increasing polarity and rigidity. Such modifications could influence metabolic stability or target selectivity .
  • The dithia-aza tetracyclic system () incorporates two sulfur atoms, which may enhance π-π stacking interactions or redox activity in biological environments .

Pharmacological Potential: N-Acyl-4-azatetracyclo compounds () demonstrate inhibitory activity against 11β-HSD1, a target for metabolic disorders. The phenylsulfanyl-propanamide derivative () includes a lipophilic side chain, which may improve blood-brain barrier penetration, highlighting the role of substituent design in CNS drug development .

Biological Activity

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-methoxybenzamide is a complex organic compound with a unique tricyclic structure that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H14N4O3SC_{15}H_{14}N_{4}O_{3}S with a molecular weight of approximately 330.4 g/mol. The structure features a tricyclic core that contributes to its biological interactions.

PropertyValue
Molecular FormulaC15H14N4O3SC_{15}H_{14}N_{4}O_{3}S
Molecular Weight330.4 g/mol
CAS Number1171579-98-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
  • Receptor Modulation : It can bind to various receptors, altering signaling pathways that regulate cellular functions.
  • Antioxidant Activity : The presence of certain functional groups may contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity:

  • Cell Lines Tested : Studies have evaluated its effects on various cancer cell lines such as LNCaP (prostate cancer), MIA PaCa-2 (pancreatic cancer), and CCRF-CEM (acute lymphoblastic leukemia).
Cell LineIC50 (μM)
LNCaP<5
MIA PaCa-2<5
CCRF-CEM<5

These findings suggest potent growth inhibition capabilities against these cancer types.

Antimicrobial Activity

Preliminary studies have also assessed the antimicrobial properties of the compound against several bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These results indicate a moderate level of antimicrobial activity.

Case Studies and Research Findings

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar compounds and their evaluation for anticancer activity using in vitro assays. The results demonstrated that derivatives of this compound had promising anticancer effects with low toxicity profiles .
  • Neuroprotective Effects : Another study focused on the neuroprotective potential of related compounds in models of oxidative stress-induced neurotoxicity. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms .
  • Pharmacological Evaluations : Pharmacological evaluations have shown that compounds with similar structures exhibit anticonvulsant properties in preclinical models, suggesting this compound may also possess potential as an anti-seizure agent .

Q & A

Q. How does solvent polarity affect reaction pathways in functionalization steps?

  • Solvent Screening :
  • High Polarity (DMF) : Accelerates SNAr reactions but may promote hydrolysis of labile groups (e.g., methoxy).
  • Low Polarity (Toluene) : Favors radical-mediated pathways, increasing regioselectivity in thioether formation .
  • Computational Guidance : COSMO-RS simulations predict solvent effects on transition-state energetics .

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